molecular formula C12H9NO3 B3066221 (2-oxo-1H-pyridin-3-yl) benzoate CAS No. 71847-96-6

(2-oxo-1H-pyridin-3-yl) benzoate

Cat. No.: B3066221
CAS No.: 71847-96-6
M. Wt: 215.2 g/mol
InChI Key: YHOOZYZKYLVEFX-UHFFFAOYSA-N
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Description

(2-oxo-1H-pyridin-3-yl) benzoate is an organic compound characterized by a benzoate ester moiety linked to a 2-oxo-1H-pyridine ring. This structure combines the aromatic benzoate group with a pyridinone (2-pyridone) system, which confers unique physicochemical and biological properties. The compound exists in derivatives such as methyl 4-(2-oxo-1H-pyridin-3-yl)benzoate (CAS: 936636-00-9, Molecular Weight: 229.23 g/mol) and methyl 3-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate (Molecular Weight: 247.22 g/mol) . The fluorine substituent in the latter enhances polarity and may influence binding affinity in medicinal applications.

The pyridinone ring contributes to hydrogen-bonding capacity, while the benzoate ester modulates lipophilicity.

Properties

IUPAC Name

(2-oxo-1H-pyridin-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(7-4-8-13-11)16-12(15)9-5-2-1-3-6-9/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOZYZKYLVEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313312
Record name MLS003115381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71847-96-6
Record name MLS003115381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Methyl Benzoate

  • Structure : Benzene ring esterified with a methyl group.
  • Properties : Lower molecular weight (136.15 g/mol), higher volatility, and a floral odor.
  • Applications: Fragrance agent in cosmetics and food; lacks the pyridinone ring, limiting hydrogen-bonding interactions .

Sodium Benzoate

  • Structure : Sodium salt of benzoic acid.
  • Properties : Water-soluble, pKa ~4.2; antimicrobial preservative.
  • Applications: Widely used in food, cosmetics, and pharmaceuticals.

Denatonium Benzoate

  • Structure : Benzoatte ion paired with denatonium cation.
  • Properties : Extremely bitter taste; molecular weight 446.50 g/mol.
  • Applications : Aversive agent in toxic substances. The quaternary ammonium group distinguishes it from the target compound’s neutral ester .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Features
Methyl 4-(2-oxo-1H-pyridin-3-yl)benzoate C₁₃H₁₁NO₃ 229.23 2.38 Ester hydrolysis susceptibility
Methyl 3-fluoro derivative C₁₃H₁₀FNO₃ 247.22 2.38 Enhanced polarity (fluorine)
Sodium Benzoate C₇H₅NaO₂ 144.10 N/A High water solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-oxo-1H-pyridin-3-yl) benzoate
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(2-oxo-1H-pyridin-3-yl) benzoate

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